2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms, and is often associated with various biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is the enzyme urease . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound this compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The compound this compound affects the urea cycle by inhibiting the urease enzyme . Urease catalyzes the conversion of urea to ammonia and carbon dioxide . The inhibition of this enzyme disrupts this process, affecting the pH balance within the cells .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the urease enzyme, leading to disruption of the urea cycle . This results in a decrease in the production of ammonia and carbon dioxide within the cells .
Biochemical Analysis
Biochemical Properties
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been found to interact with the urease enzyme . Urease is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The compound’s interaction with urease leads to the inhibition of the enzyme, thereby disrupting the conversion of urea to ammonia and carbon dioxide .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibition of the urease enzyme . By inhibiting urease, the compound disrupts the normal metabolic processes of cells that rely on this enzyme. This includes the bacterium Helicobacter pylori, which relies on urease for survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the urease enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide .
Temporal Effects in Laboratory Settings
The compound has shown high activity against the urease enzyme, suggesting potential long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the metabolism of urea. The compound inhibits the urease enzyme, disrupting the conversion of urea to ammonia and carbon dioxide .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the urease enzyme. As urease is a cytoplasmic enzyme, the compound may also be localized within the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol.
Acylation Reaction: The thiadiazole derivative is then acylated using 2-chloroacetyl chloride to form an intermediate compound.
Final Coupling: The intermediate is coupled with 5-chloro-2-methylaniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide has shown promise as an enzyme inhibitor, particularly against urease, an enzyme involved in the hydrolysis of urea. This inhibition is crucial for treating infections caused by urease-producing bacteria such as Helicobacter pylori .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of agrochemicals and pharmaceuticals, given its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide is unique due to the presence of the 5-chloro-2-methylphenyl group, which can enhance its biological activity and specificity. This structural variation can lead to differences in binding affinity and selectivity towards various biological targets.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(12)4-8(6)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGZXWBTFQZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.